2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide is a chiral compound with potential applications in medicinal chemistry. The compound features a cyclopropyl group, a pyridin-3-ylmethyl group, and an amide linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.
Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of a suitable precursor with pyridin-3-ylmethyl halide under basic conditions.
Amide bond formation: The final step involves coupling the amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with new functional groups replacing the original substituents.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology research to investigate protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)butanamide: A similar compound with a butanamide group instead of a propanamide group.
2-Amino-N-cyclopropyl-N-(pyridin-2-ylmethyl)propanamide: A compound with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-4-5-11)8-10-3-2-6-14-7-10/h2-3,6-7,9,11H,4-5,8,13H2,1H3 |
InChI Key |
DVWPYTLJDPNOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CN=CC=C1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.